molecular formula C26H22N4O3S B2751461 3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034480-83-4

3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2751461
CAS RN: 2034480-83-4
M. Wt: 470.55
InChI Key: ZHJOTJWLUQNMFW-UHFFFAOYSA-N
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Description

3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications

Radioiodination and Biodistribution Studies

The compound 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one has been explored for its potential in radioiodination and biodistribution, specifically targeting tumor cells in mice. This research involved optimizing the conditions for effectively labeling the compound with radioactive iodine to study its biodistribution and tumor-targeting capabilities, revealing significant uptake in tumor tissues (Al-Salahi et al., 2018).

Inhibition of Cyclic GMP Phosphodiesterase

Studies have shown that derivatives of quinazolinone, with specific substitutions, exhibit potent and selective inhibitory activity towards cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, suggesting their potential in dilating coronary arteries. This research highlights the importance of the 6-position substitution for achieving significant inhibitory effects, pointing towards their therapeutic potential in cardiovascular diseases (Takase et al., 1994).

Antimicrobial Activities

Several derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one have been synthesized and tested for antimicrobial activity. These compounds showed promising results against various microorganisms, expanding the scope of quinazolinone derivatives in developing new antimicrobial agents (Saleh et al., 2004).

Anti-tubercular Agents

Research on substituted benzo[h]quinazolines and related structures has identified compounds with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These studies contribute to the search for novel anti-tubercular agents, showing the versatility of quinazolinone derivatives in addressing infectious diseases (Maurya et al., 2013).

Analgesic and Anti-Inflammatory Activities

The synthesis and biological evaluation of quinazolin-4-one derivatives have demonstrated their potential in exhibiting analgesic and anti-inflammatory activities. Such studies pave the way for developing new therapeutic agents for pain and inflammation management, highlighting the compound's relevance in medicinal chemistry (Dewangan et al., 2017).

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-17-10-12-19(13-11-17)24-28-23(33-29-24)16-34-26-27-22-9-4-3-8-21(22)25(31)30(26)15-18-6-5-7-20(14-18)32-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJOTJWLUQNMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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